molecular formula C22H24N2OS2 B11628562 (5Z)-5-[4-(diethylamino)benzylidene]-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-[4-(diethylamino)benzylidene]-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11628562
M. Wt: 396.6 g/mol
InChI Key: AKBGWCHTHGBVRW-HKWRFOASSA-N
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Description

(5Z)-5-[4-(diethylamino)benzylidene]-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a diethylamino group, and a phenylethyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[4-(diethylamino)benzylidene]-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 4-(diethylamino)benzaldehyde with 3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[4-(diethylamino)benzylidene]-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazolidinone derivatives.

    Substitution: Formation of substituted thiazolidinone derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-[4-(diethylamino)benzylidene]-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinone Derivatives: Compounds with similar thiazolidinone rings but different substituents.

    Benzylidene Derivatives: Compounds with benzylidene groups attached to different core structures.

    Phenylethyl Derivatives: Compounds with phenylethyl groups attached to various functional groups.

Uniqueness

(5Z)-5-[4-(diethylamino)benzylidene]-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H24N2OS2

Molecular Weight

396.6 g/mol

IUPAC Name

(5Z)-5-[[4-(diethylamino)phenyl]methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H24N2OS2/c1-4-23(5-2)19-13-11-17(12-14-19)15-20-21(25)24(22(26)27-20)16(3)18-9-7-6-8-10-18/h6-16H,4-5H2,1-3H3/b20-15-

InChI Key

AKBGWCHTHGBVRW-HKWRFOASSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C(C)C3=CC=CC=C3

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C(C)C3=CC=CC=C3

Origin of Product

United States

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